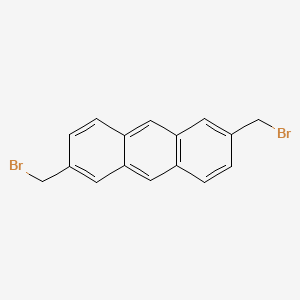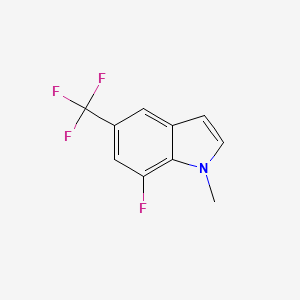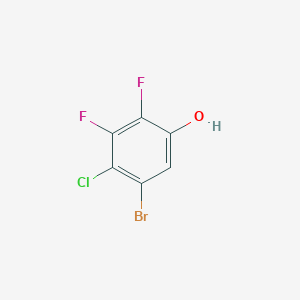
1,5-Dibromo-2-iodo-3-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-2-iodotrifluoromethoxybenzene is an organic compound with the molecular formula C7H2Br2F3IO and a molecular weight of 445.80 g/mol . This compound is characterized by the presence of bromine, iodine, and trifluoromethoxy groups attached to a benzene ring, making it a valuable building block in organic synthesis and various research applications .
Métodos De Preparación
The synthesis of 3,5-Dibromo-2-iodotrifluoromethoxybenzene typically involves multi-step organic reactions. One common method includes the bromination and iodination of a trifluoromethoxybenzene precursor under controlled conditions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pressure settings . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Análisis De Reacciones Químicas
3,5-Dibromo-2-iodotrifluoromethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,5-Dibromo-2-iodotrifluoromethoxybenzene is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-2-iodotrifluoromethoxybenzene involves its interaction with molecular targets through its functional groups. The bromine, iodine, and trifluoromethoxy groups can form various interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces, with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
3,5-Dibromo-2-iodotrifluoromethoxybenzene can be compared with other halogenated benzene derivatives, such as:
2,5-Dibromo-3,4-difluorothiophene: Another halogenated compound with similar applications in organic synthesis and research.
3,5-Dibromo-2-iodophenol: A compound with similar halogenation but different functional groups, leading to distinct reactivity and applications.
The uniqueness of 3,5-Dibromo-2-iodotrifluoromethoxybenzene lies in its trifluoromethoxy group, which imparts unique electronic and steric properties, making it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
1000578-23-3 |
|---|---|
Fórmula molecular |
C7H2Br2F3IO |
Peso molecular |
445.80 g/mol |
Nombre IUPAC |
1,5-dibromo-2-iodo-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Br2F3IO/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2H |
Clave InChI |
WZGLRXSAYIDYOB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1OC(F)(F)F)I)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12097301.png)
![5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B12097311.png)


![6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12097317.png)
![trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12097324.png)





